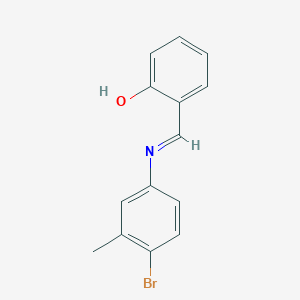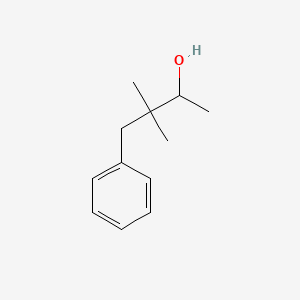
3,3-Dimethyl-4-phenylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3-methyl-2-butanol is an organic compound with the molecular formula C12H18O. It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Benzyl-3-methyl-2-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like acetone) to form the desired alcohol. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reagent concentrations .
Industrial Production Methods
In an industrial setting, the production of 3-Benzyl-3-methyl-2-butanol may involve similar synthetic routes but on a larger scale. The process would include the use of specialized equipment to ensure the purity and yield of the product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-3-methyl-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alcohol to alkanes or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as hydrogen halides (HCl, HBr) or tosyl chloride (TsCl) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl methyl ketone, while reduction could produce 3-benzyl-3-methylbutane .
Applications De Recherche Scientifique
3-Benzyl-3-methyl-2-butanol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor or intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential therapeutic effects and interactions with biological targets.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-Benzyl-3-methyl-2-butanol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary depending on the context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: Similar in structure but lacks the additional methyl and butyl groups.
3-Methyl-2-butanol: Shares the butanol backbone but differs in the presence of the benzyl group.
2-Phenyl-2-butanol: Another tertiary alcohol with a phenyl group instead of a benzyl group.
Uniqueness
3-Benzyl-3-methyl-2-butanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
67682-19-3 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
3,3-dimethyl-4-phenylbutan-2-ol |
InChI |
InChI=1S/C12H18O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3 |
Clé InChI |
IKPBBBOULQXHTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953299.png)

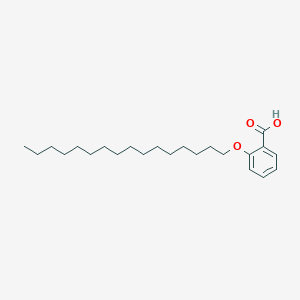

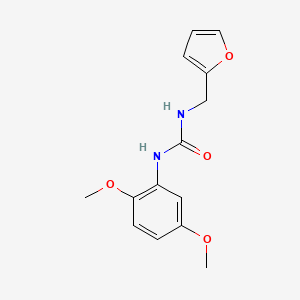

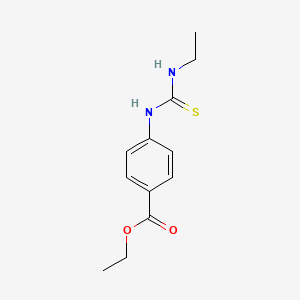
![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)
![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)
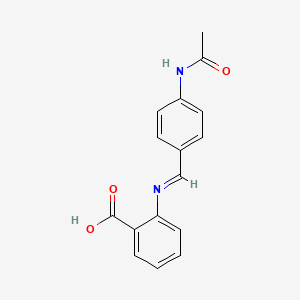
![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)
